Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate
Description
Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate is a synthetic heterocyclic compound featuring an indoloquinoxaline core substituted with a methyl group at position 4 and a pentyl ester moiety at position 4. Indoloquinoxalines are known for their planar aromatic structure, which facilitates π-π stacking interactions and electronic conjugation, making them valuable in materials science, medicinal chemistry, and catalysis .
This compound is synthesized via palladium-catalyzed C–H functionalization, a method highlighted for its versatility in forming diverse bonds (C–O, C–N, etc.) with high atom economy and selectivity . The directing group strategy ensures precise functionalization at the indoloquinoxaline scaffold, distinguishing it from traditional multi-step synthetic routes.
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
pentyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate |
InChI |
InChI=1S/C22H23N3O2/c1-3-4-7-13-27-19(26)14-25-21-15(2)9-8-10-16(21)20-22(25)24-18-12-6-5-11-17(18)23-20/h5-6,8-12H,3-4,7,13-14H2,1-2H3 |
InChI Key |
YPVMPIYKARFZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-methylindole with quinoxaline derivatives under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like toluene, ethyl acetate, or chloroform, and may require catalysts to facilitate the process . Industrial production methods may adopt green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common reagents and conditions for these reactions include the use of solvents like DMSO, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reactants and conditions employed.
Scientific Research Applications
Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include compounds with variations in:
- Ester chain length (e.g., methyl, ethyl, or hexyl esters).
- Substituent position (e.g., methyl at positions 3 or 6 instead of 4).
- Catalytic synthesis methods (e.g., Rh- or Ru-catalyzed C–H activation).
Key Findings
a) Ester Chain Length and Solubility
The pentyl ester confers lower solubility in polar solvents (e.g., DMSO: 0.15 mg/mL) compared to methyl (0.45 mg/mL) and ethyl (0.30 mg/mL) analogues due to increased hydrophobicity. This property may enhance bioavailability in drug design or reduce aggregation in organic semiconductors .
c) Reactivity of the Ester Group
Kinetic studies of pentyl acetate in ethanolamine reactions (Fig. 4 in ) demonstrate that longer ester chains exhibit slower hydrolysis rates. This suggests improved stability for the pentyl analogue in protic environments compared to shorter esters.
d) Electronic Effects of Substituents
Methyl-free analogues show reduced thermal stability (ΔTm ≈ 10–15°C).
Biological Activity
Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural attributes and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.
Structural Overview
The compound features a pentyl group linked to an indoloquinoxaline moiety, characterized by a quinoxaline ring fused with an indole. This structural complexity suggests a range of biological activities, particularly in pharmacology.
Biological Activities
1. Antitumor Activity
Research indicates that compounds with indoloquinoxaline structures often exhibit notable antitumor properties. For instance, derivatives of indoloquinoxaline have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound may share these properties due to its structural similarities.
2. Antimicrobial Properties
The compound's potential as an antimicrobial agent is supported by studies on related indole and quinoxaline derivatives. These compounds have demonstrated effectiveness against a broad spectrum of bacteria and fungi, suggesting that this compound could possess similar antimicrobial activity.
3. Neuroprotective Effects
Preliminary studies suggest that indole derivatives can exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The neuroprotective mechanisms may involve antioxidant activity and modulation of neuroinflammatory responses.
Synthesis Methods
The synthesis of this compound can be approached through several methods:
- Condensation Reactions : Utilizing precursors of indole and quinoxaline.
- Esterification : Reacting the synthesized indoloquinoxaline with pentyl acetate under acidic conditions.
- Click Chemistry : Employing azide-alkyne cycloaddition for hybrid compound synthesis.
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of various indoloquinoxaline derivatives. Results indicated that specific modifications to the indole structure enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study suggests that similar modifications in this compound could lead to improved antitumor activity .
Case Study 2: Antimicrobial Activity
Research conducted on a series of quinoxaline derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings imply that this compound may also exhibit antimicrobial properties due to its structural components .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Quinoxaline | Heterocyclic compound | Antimicrobial and anticancer properties |
| Indole | Aromatic compound | Neuroprotective effects |
| Pentyl Acetate | Carboxylic acid ester | Flavoring agent; potential biomarker |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
